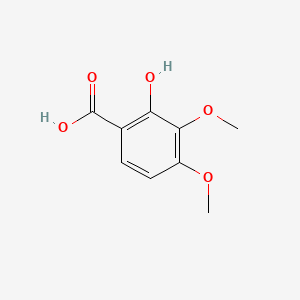

2-Hydroxy-3,4-dimethoxybenzoic acid

説明

Historical Context and Discovery

While the precise date and circumstances of the initial synthesis or isolation of 2-Hydroxy-3,4-dimethoxybenzoic acid are not extensively documented in readily available literature, the history of its related isomers is more detailed. For instance, the synthesis of its isomer, 2-hydroxy-4,5-dimethoxybenzoic acid, was described in the Journal of the Chemical Society in 1931. rsc.org The study of such compounds is rooted in the broader exploration of phenolic ethers and the development of demethylation and synthesis techniques throughout the 20th century. Processes for creating similar molecules, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) from 3,4,5-trimethoxybenzoic acid, have been patented, indicating the industrial interest in methods to produce specific hydroxybenzoic acid derivatives. google.com The study of this compound is part of this ongoing effort to synthesize and characterize the vast array of natural and synthetic phenolic compounds.

Natural Occurrence and Isolation Methods

This compound is recognized as a natural product. targetmol.com It is classified as an olefinic benzene (B151609) derivative and is considered an endogenous metabolite. medchemexpress.com While specific plant sources for this exact compound are not prominently cited, related hydroxybenzoic acids are widespread. For example, 2-hydroxy-4-methoxy benzoic acid has been derived from the medicinal plant Hemidesmus indicus, and other phenolic acids like protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid are found in a variety of plants, fruits, and vegetables. phcog.comnih.gov

The isolation of phenolic acids like this compound from natural sources typically involves extraction with solvents, followed by chromatographic techniques to separate the individual compounds. The general methods for demethylating phenolic ethers, either in acidic or basic mediums, are also relevant for producing this compound from more complex precursors. google.com

Significance in Scientific Disciplines

The significance of this compound in scientific research is primarily linked to its potential pharmacological properties. guidechem.com Research indicates its utility as an antioxidant and anti-inflammatory agent, which are foundational activities for investigating treatments for a range of conditions. guidechem.com Studies have suggested that the compound may have potential in research related to cancer, diabetes, and cardiovascular disorders due to these properties. guidechem.com

In the field of pharmacology and biochemistry, it is used as a research chemical to explore cellular mechanisms. guidechem.com Its classification as an endogenous metabolite also makes it a compound of interest in metabolomics. medchemexpress.com The broader family of hydroxybenzoic acids is known to have diverse biological effects, including antimicrobial and anticancer activities, which drives further investigation into the specific properties of derivatives like this compound. sdstate.edu

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol |

| CAS Number | 5653-46-3 |

| Appearance | White crystalline powder |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 76 Ų |

| Complexity | 205 |

Data sourced from multiple chemical databases. targetmol.comguidechem.comchemspider.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFQIVAOBBTJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205088 | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-46-3 | |

| Record name | 2-Hydroxy-3,4-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5653-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethoxysalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXH7ZBU3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

The construction of the 2-Hydroxy-3,4-dimethoxybenzoic acid molecule necessitates a strategic approach to ensure the precise placement of its functional groups on the aromatic ring. The synthetic challenges lie in achieving regioselectivity, particularly in the introduction of the hydroxyl group at the C2 position, ortho to the carboxylic acid and adjacent to a methoxy (B1213986) group.

Total Synthesis Strategies: Precursor Selection and Derivatization

Another potential starting point is guaiacol (B22219) (2-methoxyphenol) or its derivatives. This approach would involve the introduction of the remaining methoxy group and the carboxylic acid functionality. For instance, the synthesis could proceed through the alkylation of a protected guaiacol derivative, followed by carboxylation and subsequent functional group manipulations. The synthesis of related compounds, such as dihydroconiferyl alcohol (4-(3-hydroxypropyl)-2-methoxyphenol), from guaiacol derivatives highlights the utility of this building block in constructing polysubstituted aromatic rings. nih.gov

Furthermore, derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) could serve as precursors. A synthetic strategy starting from gallic acid would involve selective methylation of the hydroxyl groups at the 3- and 4-positions, while leaving the 2-hydroxyl group or a precursor to it intact, followed by removal of the 5-hydroxyl group. The synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid via methylation with dimethyl sulfate (B86663) is a well-established transformation that could be adapted for this purpose. ekb.eg

A plausible, though less direct, route could start from 3,4-dimethoxyphenol . chemicalbook.com This would necessitate the introduction of the carboxylic acid group at the 1-position, a step that often requires specific directing groups to achieve the desired regioselectivity.

The following table summarizes potential precursors and the key transformations required to synthesize this compound.

| Precursor Compound | Key Transformation(s) |

| Veratric Acid | Regioselective ortho-hydroxylation |

| Guaiacol Derivatives | Methoxy group introduction, Carboxylation |

| Gallic Acid Derivatives | Selective methylation, Dehydroxylation |

| 3,4-Dimethoxyphenol | Regioselective carboxylation |

Regioselective Functionalization Approaches

The cornerstone of a successful synthesis of this compound from readily available precursors like veratric acid is the ability to control the regioselectivity of the functionalization. The introduction of the hydroxyl group at the C2 position, which is sterically hindered and electronically influenced by the existing methoxy and carboxyl groups, presents a significant challenge.

One potential strategy for the regioselective hydroxylation of veratric acid is through a directed ortho-metalation (DoM) approach. This method involves the use of a directing group, typically the carboxylic acid itself or a derivative, to guide a metalating agent (such as an organolithium reagent) to the adjacent ortho position. The resulting organometallic intermediate can then be reacted with an electrophilic oxygen source, such as oxygen gas or a peroxide, to install the hydroxyl group.

Alternatively, electrophilic aromatic substitution reactions could be employed, although achieving the desired regioselectivity can be more challenging. The directing effects of the existing methoxy and carboxyl groups on veratric acid would need to be carefully considered. The methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This complex interplay of electronic effects makes predicting the outcome of electrophilic substitution non-trivial.

In the synthesis of related polysubstituted benzoic acids, such as 2-halo-4,5-dimethoxybenzoic acid, targeted halogenation of o-dimethoxybenzene followed by chloromethylation and subsequent oxidation has been demonstrated. google.com This multi-step sequence highlights a potential, albeit lengthy, pathway to introduce functionality at specific positions. A similar strategy could be envisioned for the synthesis of this compound, where a group that can be later converted to a hydroxyl is introduced regioselectively.

The synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) from 3,4,5-trimethoxybenzoic acid often involves selective demethylation. google.com While this is a different isomer, the principles of regioselective demethylation could potentially be applied in a reverse sense, where a precursor with a hydroxyl group at the desired position is selectively methylated.

Stereoselective Synthetic Pathways

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthetic pathways are not applicable to the synthesis of the parent compound itself.

Biocatalytic and Chemoenzymatic Synthesis

The application of biocatalysis and chemoenzymatic methods in the synthesis of phenolic acids is a burgeoning field, offering potential for greener and more selective transformations. nih.gov While specific enzymatic routes for the direct synthesis of this compound are not yet well-documented, general principles of biocatalytic oxidation could be applied.

Enzymes such as hydroxylases, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of aromatic compounds with high regioselectivity. sigmaaldrich.com A potential biocatalytic approach could involve the use of a specifically engineered hydroxylase to catalyze the ortho-hydroxylation of veratric acid. The development of such a biocatalyst would require screening of existing enzyme libraries or protein engineering to achieve the desired activity and selectivity.

The biotransformation of phenolic acids through microbial fermentation is another promising avenue. nih.gov A microorganism could be identified or engineered to possess the necessary enzymatic machinery to convert a suitable precursor, such as veratric acid, into the desired product. This approach could be part of a larger biorefinery concept where lignin-derived aromatic compounds are upgraded to valuable chemicals.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps. For instance, a chemical synthesis could be used to prepare a key intermediate, which is then subjected to a highly selective enzymatic transformation to yield the final product.

Derivatization and Analog Synthesis

The presence of both a carboxylic acid and a phenolic hydroxyl group in this compound allows for a variety of derivatization reactions, leading to the synthesis of a range of analogs with potentially modified physicochemical properties.

Ester and Amide Derivatives

Ester Derivatives: The carboxylic acid functionality of this compound can be readily esterified with various alcohols under acidic conditions or using coupling agents. The esterification of salicylic (B10762653) acid, a structurally related compound, is a well-established reaction that can be performed with alcohols like methanol (B129727) in the presence of an acid catalyst such as sulfuric acid. chemicalbook.comgoogle.com Similar conditions would likely be effective for the esterification of this compound. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent is another common method for ester synthesis from carboxylic acids and alcohols. nih.gov The synthesis of various ester derivatives of salicylic acid has been reported, demonstrating the versatility of this functional group. rsc.org

Amide Derivatives: The synthesis of amide derivatives from this compound can be achieved by reacting it with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid group, for example, by converting it to an acid chloride or by using a coupling reagent. A common method for the synthesis of N-substituted amides of salicylic acid involves the direct reaction with primary amines in the presence of phosphorus trichloride (B1173362) (PCl3). ekb.egnih.gov Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction of salicylic acid methyl ester with amines can also be used to produce salicylic acid amides. nih.gov The synthesis of amides from esters and alkali metal amidoboranes represents a more recent and efficient method. nih.gov

The following table provides an overview of potential ester and amide derivatives of this compound.

| Derivative Type | Reactant | Potential Reaction Conditions |

| Methyl Ester | Methanol | Sulfuric acid catalyst, heat |

| Ethyl Ester | Ethanol | Dicyclohexylcarbodiimide (DCC) |

| Benzyl Ester | Benzyl alcohol | Acid catalyst or coupling agent |

| N-propyl Amide | n-Propylamine | PCl3 or EDC/HOBt |

| N,N-diethyl Amide | Diethylamine | Activation of carboxylic acid (e.g., as acid chloride) followed by reaction with the amine |

| N-phenyl Amide | Aniline | PCl3 or EDC/HOBt |

Ether and Alkylation Modifications

The phenolic hydroxyl group of this compound is a primary site for etherification and alkylation reactions. These modifications are crucial for creating derivatives with altered solubility, lipophilicity, and biological interaction profiles.

Standard synthesis of alkoxy derivatives from phenolic compounds involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. A common method is the Williamson ether synthesis, where a base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkyl halide.

For related dihydroxybenzoic acids, regioselective alkylation has been achieved with high precision. For instance, the use of cesium bicarbonate (CsHCO₃) as a base in acetonitrile (B52724) has been shown to selectively alkylate the hydroxyl group at the 4-position of 2,4-dihydroxybenzaldehyde, yielding the 4-alkoxy product with minimal formation of the bis-alkylated side product. nih.gov This methodology suggests that the hydroxyl group of this compound can be selectively targeted for alkylation under controlled basic conditions.

Catalytic approaches have also been developed for the reductive etherification of hydroxybenzaldehydes using isopropanol (B130326) as both a green solvent and reagent. osti.gov Zirconium and Hafnium-based catalysts have proven effective in these transformations, operating at temperatures between 100-160°C. osti.gov These methods convert a hydroxyl group and an aldehyde to an ether, showcasing advanced catalytic systems applicable to functionalized phenols.

Table 1: Reaction Conditions for Alkylation of Phenolic Compounds

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield | Ref |

| 2,4-dihydroxybenzaldehyde | Alkyl Bromide | CsHCO₃ | Acetonitrile | 4-Alkoxy-2-hydroxybenzaldehyde | Up to 95% | nih.gov |

| 4-hydroxybenzaldehyde | Isopropanol | {[(isobutyl)₇Si₇O₁₂]ZrOPri∙(HOPri)}₂ | Isopropanol | 4-isopropoxybenzyl alcohol | Good to Excellent | osti.gov |

| o-chlorobenzoic acid | Methanol | Cuprous chloride / Dimethylamine | Methanol | o-methoxybenzoic acid | 81.1% | google.com |

Halogenation and Nitration Studies

Introducing halogen or nitro groups onto the aromatic ring of this compound can significantly influence its electronic properties and reactivity, providing handles for further synthetic diversification.

Halogenation: Classical electrophilic halogenation of activated aromatic rings typically results in substitution at the ortho and para positions relative to the activating groups. For this compound, the hydroxyl and methoxy groups are strong activators, directing substitution to the available positions on the ring. However, direct chlorination of similar activated phenols, such as 4-amino-2-hydroxy-benzoic acid, can sometimes lead to complex rearrangements rather than simple substitution, necessitating the use of protecting groups to achieve the desired outcome. researchgate.net

More advanced and selective methods have been developed. A palladium(II)-catalyzed reaction enables the meta-C–H bromination and chlorination of benzoic acid derivatives. nih.govrsc.org This method utilizes N-bromophthalimide (NBP) or other halogen sources in the presence of a Pd(OAc)₂ catalyst and an acid additive, allowing for halogenation at positions that are not easily accessible through classical electrophilic substitution. nih.govrsc.org This technique offers a powerful tool for producing multi-halogenated benzoic acid derivatives. rsc.org

Nitration: Nitration introduces a nitro (NO₂) group onto the aromatic ring and is typically achieved by treating the substrate with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.com

For related compounds like 4-hydroxybenzoic acid alkyl esters, nitration can be successfully carried out using nitric acid with a concentration of 30% to 62% at temperatures between 0°C and 60°C to yield the 4-hydroxy-3-nitrobenzoic acid alkyl ester in high purity. google.com Given the activated nature of the ring in this compound, nitration is expected to proceed readily, with the position of substitution dictated by the combined directing effects of the existing hydroxyl and methoxy groups.

Conjugation with Biomolecules

The carboxylic acid functionality of this compound is an ideal anchor point for conjugation to biomolecules, such as amino acids, peptides, and proteins. This covalent linkage is typically achieved by forming a stable amide bond.

The process usually involves two steps. First, the carboxylic acid is "activated" to make it more reactive towards the amine group of the biomolecule. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This intermediate then readily reacts with the primary or secondary amine of a biomolecule to form the amide bond.

Alternative methods for amide-based coupling include the use of squaric acid dialkylesters. frontiersin.org This method involves a two-step amidation process that can effectively link molecules together. frontiersin.org Other advanced bioconjugation techniques, such as the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide that is subsequently trapped to form an amide, could also be employed if the benzoic acid derivative is first modified to contain an azide group. frontiersin.org Such conjugation strategies are fundamental in fields like medicinal chemistry and chemical biology for creating targeted therapeutics or molecular probes.

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the synthetic transformations involving this compound is key to optimizing reaction conditions and predicting outcomes.

Ether and Alkylation Modifications: The mechanism for the alkylation of the phenolic hydroxyl group typically follows a Williamson ether synthesis pathway. A base abstracts the acidic phenolic proton to form a phenoxide anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction, resulting in the formation of an ether and a halide salt. The regioselectivity in molecules with multiple hydroxyl groups is governed by the relative acidity of the protons and steric hindrance around the resulting phenoxide ions. nih.gov

Halogenation and Nitration Studies: The mechanism for the Pd(II)-catalyzed meta-C–H halogenation of benzoic acids is a complex, multi-step process. nih.gov It is believed to proceed through a concerted metalation-deprotonation pathway where the carboxylate group of the substrate acts as a directing group, coordinating to the palladium catalyst. This brings the catalyst into proximity with the meta-C-H bond, which is then activated and cleaved. The resulting palladacycle intermediate reacts with the halogen source (e.g., N-bromophthalimide), and subsequent reductive elimination yields the halogenated product and regenerates the Pd(II) catalyst. nih.gov

The mechanism for aromatic nitration is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com It begins with the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich aromatic ring of the benzoic acid derivative acts as a nucleophile, attacking the electrophilic nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base (such as water or the bisulfate ion) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The identification of 2-Hydroxy-3,4-dimethoxybenzoic acid has been confirmed through comprehensive NMR analysis, including 1D and 2D techniques. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic protons and methoxy (B1213986) group protons. In a typical deuterated solvent, the spectrum reveals two distinct signals for the methoxy groups and two for the aromatic protons on the benzene (B151609) ring.

The two aromatic protons (H-5 and H-6) are adjacent to each other and exhibit splitting patterns typical of an ortho-coupled system, appearing as doublets. The proton ortho to the carboxylic acid group (H-6) generally appears at a more downfield chemical shift compared to the proton ortho to the hydroxyl group (H-5). The two methoxy groups at positions C-3 and C-4 are chemically non-equivalent and therefore appear as two distinct singlets. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR data helps in the preliminary assignment of these protons.

Table 1: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.73 | d |

| H-6 | 7.45 | d |

| 3-OCH₃ | 3.88 | s |

| 4-OCH₃ | 3.91 | s |

| 2-OH | Variable | br s |

| COOH | Variable | br s |

Data is based on predicted values and may vary from experimental results.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzoic acid core and the two carbons of the methoxy groups.

The carbon of the carboxylic acid group (C=O) is typically found at the most downfield position (around 170-175 ppm). The aromatic carbons attached to oxygen atoms (C-2, C-3, and C-4) resonate at lower fields compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The carbons of the two methoxy groups will appear as sharp signals in the upfield region of the aromatic signals (typically 55-65 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 113.1 |

| C-2 | 148.2 |

| C-3 | 145.1 |

| C-4 | 153.5 |

| C-5 | 108.6 |

| C-6 | 124.9 |

| COOH | 173.2 |

| 3-OCH₃ | 56.2 |

| 4-OCH₃ | 61.1 |

Data is based on predicted values and may vary from experimental results.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the benzene ring, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for the protonated aromatic carbons (C-5 and C-6) and the methoxy carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the proximity of the methoxy groups to the aromatic protons. For example, a NOESY correlation between the 3-OCH₃ protons and H-2 would be expected.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of its fragmentation patterns. The compound has been identified in plant extracts using liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀O₅, with a monoisotopic mass of 198.0528 g/mol . phytochem.net An HRMS analysis would yield a measured mass very close to this theoretical value, confirming the elemental composition and providing strong evidence for the compound's identity. Such analyses have been used in studies identifying this compound in natural sources. researchgate.net

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure.

For aromatic carboxylic acids like this compound, common fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in an [M-17]⁺ ion.

Loss of a water molecule (-H₂O): This can occur, especially with a hydroxyl group ortho to the carboxylic acid, leading to an [M-18]⁺ ion.

Decarboxylation (loss of CO₂): This leads to an [M-45]⁺ ion.

Loss of methoxy groups: Cleavage of the methoxy groups can lead to the loss of a methyl radical (-CH₃, [M-15]⁺) or a methoxy radical (-OCH₃, [M-31]⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: a hydroxyl group, two methoxy groups, a carboxylic acid group, and a substituted benzene ring.

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to intermolecular hydrogen bonding. docbrown.info The phenolic O-H stretching vibration is also expected in this region, potentially overlapping with the carboxylic acid signal.

A sharp and strong absorption peak around 1700-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. The exact position of this band can be influenced by the presence of intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl group.

The IR spectrum will also display characteristic C-H stretching vibrations. The aromatic C-H stretching bands are anticipated to appear in the region of 3100-3000 cm⁻¹ , while the aliphatic C-H stretching vibrations of the methoxy groups are expected around 2950-2850 cm⁻¹ .

Furthermore, the C-O stretching vibrations of the carboxylic acid and the ether linkages of the methoxy groups will give rise to distinct bands. The C-O stretching of the carboxylic acid typically appears in the 1320-1210 cm⁻¹ region, while the asymmetric and symmetric C-O-C stretching of the methoxy groups are expected around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ , respectively.

The aromatic C=C stretching vibrations of the benzene ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹ ), providing further structural confirmation. A study on benzoic acid derivatives in carbon tetrachloride solution showed that the introduction of methoxy groups can influence the formation of intramolecular hydrogen bonds, which in turn affects the vibrational frequencies of the O-H and C=O groups. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-2500 | Carboxylic acid O-H, Phenolic O-H | Stretching (broad) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (methoxy) | Stretching |

| 1700-1680 | Carbonyl C=O (carboxylic acid) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1320-1210 | Carboxylic acid C-O | Stretching |

| 1275-1200 | Aryl ether C-O-C | Asymmetric Stretching |

| 1075-1020 | Aryl ether C-O-C | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted benzene ring, which acts as a chromophore.

The spectrum is expected to show two main absorption bands, characteristic of many substituted benzoic acids. researchgate.net The more intense band, often referred to as the B-band (for benzenoid), is typically observed at shorter wavelengths, generally below 250 nm. This band arises from a π → π* transition of the aromatic system. For benzoic acid itself in aqueous solution at acidic pH, the B-band maximum is around 230 nm. rsc.org

A second, less intense band, sometimes called the C-band, is expected at longer wavelengths, typically in the range of 270-300 nm. rsc.org This band is also due to a π → π* transition, but it is often more sensitive to the nature and position of the substituents on the benzene ring. The presence of the hydroxyl and methoxy groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands compared to unsubstituted benzoic acid. cdnsciencepub.com

The electronic transitions in this compound are influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group. These substituents can engage in resonance with the benzene ring, affecting the energy levels of the molecular orbitals. For instance, the UV-Vis spectrum of 2,3-dimethoxybenzoic acid shows an absorption maximum. nist.gov The solvent used for the analysis can also influence the position and intensity of the absorption bands due to solute-solvent interactions.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 230-250 | π → π* | Substituted Benzene Ring |

Biological Activities and Pharmacological Investigations

Antimicrobial Activity and Mechanisms

The potential of 2-Hydroxy-3,4-dimethoxybenzoic acid as an antimicrobial agent has been explored, although comprehensive data on the pure compound remains limited. It has been identified in extracts that demonstrate antimicrobial effects, suggesting it may contribute to their bioactivity.

Antibacterial Efficacy and Spectrum

This compound has been listed as a compound of interest in studies concerning antibacterial agents. biocrick.com It was identified as a component of Spondias tuberosa extracts, which are noted for their traditional use and have been shown to possess antibacterial properties. nih.gov Similarly, it was isolated from the rhizomes of Curculigo annamitica, though specific antibacterial testing of the isolated compound was not detailed in the available research. researchgate.net While these findings suggest a potential role, specific data from studies on the isolated compound, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values against various bacterial strains, are not extensively documented in the current scientific literature.

Antifungal Properties and Mechanisms

Antiviral Effects

The antiviral potential of this compound has been noted in patent literature, where it was listed as a compound for treating viral infections caused by paramyxoviruses. google.com It has also been identified as a potential antiviral agent in other literature. researchgate.net However, peer-reviewed scientific studies providing detailed experimental evidence, such as its efficacy against specific viruses or its mechanism of action, are limited. One database also lists the compound as a prostaglandin (B15479496) synthetase inhibitor, an activity distinct from direct antiviral action. googleapis.comcloudfront.net

Antioxidant Properties and Cellular Protection

The antioxidant capacity of this compound is suggested by its inclusion in various plant extracts known for their antioxidant effects. Phenolic compounds, as a class, are recognized for their ability to scavenge free radicals. mdpi.com

Radical Scavenging Assays (DPPH, ABTS)

This compound has been identified as a component in extracts of Heliotropium crispum and Southern Thai short-grain brown rice, both of which demonstrated free radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. oup.commdpi.comresearchgate.net A study on Heliotropium crispum extract reported significant scavenging values for the total extract. mdpi.com However, the research did not isolate the specific antioxidant contribution of this compound from the other components. Therefore, quantitative data such as IC₅₀ values for the pure compound in DPPH and ABTS assays are not specified in these studies.

Ferric Reducing Antioxidant Power (FRAP)

Similar to other antioxidant measures, the ferric reducing ability of this compound has been inferred from studies on crude extracts. The compound was present in extracts of Heliotropium crispum and Southern Thai short-grain brown rice that were evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. oup.commdpi.comresearchgate.net The Heliotropium crispum extract showed a FRAP value of 63.11 mg Trolox equivalents (TE)/g. mdpi.com While these results confirm the antioxidant potential of the bulk extracts, the specific FRAP value for the isolated this compound has not been reported.

Anti-Inflammatory Effects

The potential of this compound to counter inflammation has been an area of scientific interest. A related compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), has been shown to possess anti-inflammatory and antioxidant properties in animal models. nih.gov

The primary mechanism of anti-inflammatory action for many phenolic compounds involves the modulation of the arachidonic acid cascade. nih.govrootspress.org This pathway is responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govrootspress.orgresearchgate.net Natural compounds that can inhibit both COX and LOX enzymes are considered to have significant therapeutic potential, as they can offer a broader spectrum of anti-inflammatory effects. rootspress.orgnih.gov Research on a structurally related compound, 2-hydroxy-4-methoxy benzoic acid, has shown it can reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in in vivo models. nih.gov

The anti-inflammatory properties of compounds are evaluated using a variety of established experimental models. In vitro assays, such as those using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, are commonly employed to assess a compound's ability to reduce the production of inflammatory markers like nitric oxide (NO), iNOS, and COX-2. nih.govresearchgate.net

For in vivo assessment, models like carrageenan-induced paw edema in rats or 12-O-tetradecanoylphorbol-1,3-acetate (TPA)-induced skin inflammation in mice are frequently used to observe the anti-inflammatory effects in a whole organism. nih.govresearchgate.netaccscience.com For instance, a study on 2-hydroxy-4-methoxybenzoic acid used a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats to demonstrate its hepatoprotective effects via anti-inflammatory and antioxidant mechanisms. nih.gov

Anticancer and Cytotoxic Activities

The efficacy of this compound and its derivatives as potential anticancer agents has been investigated against various cancer cell lines.

The cytotoxic potential of a compound is a primary indicator of its possible anticancer activity. While specific data on this compound is limited, studies on related hydroxybenzoic acids and their derivatives provide insight. For example, a methanolic extract of Artocarpus heterophyllus, which contains various phenolic compounds, showed significant cytotoxic activity against the A549 (human lung carcinoma) cell line, but not against HeLa (human cervical carcinoma) or MCF-7 (human breast adenocarcinoma) cells. japsonline.com Another structurally related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to induce dose-dependent DNA damage and apoptosis in SK-MEL-28 melanoma cells. phcog.com

Table 1: Cytotoxic Activity of Selected Compounds on Cancer Cell Lines This table is interactive. You can sort by Cell Line, Cancer Type, Compound, and IC50 value.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

|---|---|---|---|

| SK-MEL-28 | Melanoma | 2-hydroxy-4-methoxy benzoic acid | Time-dependent IC50 phcog.com |

| A549 | Lung Carcinoma | Methanolic extract of Artocarpus heterophyllus | 35.26 µg/mL (MTT assay) japsonline.com |

| HeLa | Cervical Carcinoma | Methanolic extract of Artocarpus heterophyllus | No significant activity japsonline.com |

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into 3,4-dihydroxybenzoic acid (protocatechuic acid, a related compound) has shown that it can induce apoptosis in human gastric adenocarcinoma (AGS) cells. nih.gov This process was found to be mediated through the activation of JNK and p38 mitogen-activating protein kinases (MAPK), which in turn activate downstream proteins involved in the apoptotic cascade. nih.gov Similarly, 2-hydroxy-4-methoxy benzoic acid (HMBA) was found to induce apoptosis and autophagy in melanoma cells through the phosphorylation of signaling proteins like ERK, p38, and JNK. phcog.com This activation leads to an increase in caspase-3 activity, a key executioner of apoptosis. phcog.com These findings suggest that compounds like this compound may exert their anticancer effects by triggering specific signaling pathways that lead to controlled cell death in cancer cells.

Cell Cycle Arrest

Recent research has identified this compound as one of the potential anti-cancer compounds found in Chaga mushroom (Inonotus obliquus) extract. news-medical.netnih.govshroomer.com Studies on the effects of this extract on human oral cancer cells (HSC-4) have demonstrated its ability to inhibit cancer cell growth by arresting the cell cycle. news-medical.netnih.gov

Specifically, the Chaga mushroom extract, containing this compound among other bioactive molecules like syringic acid and protocatechuic acid, was found to significantly increase the population of cancer cells in the G0/G1 phase of the cell cycle. nih.govshroomer.com Concurrently, it caused a significant decrease in the number of cells in the synthesis (S) phase. nih.gov This arrest in the G0/G1 phase effectively halts the progression of the cell cycle, thereby preventing the proliferation and multiplication of cancer cells. shroomer.com The mechanism for this cell cycle inhibition is linked to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a pathway crucial for cancer cell survival and proliferation. nih.govresearchgate.net

Table 1: Effect of Chaga Mushroom Extract Containing this compound on Oral Cancer Cell Cycle

| Cell Line | Treatment | Observed Effect | Implication |

|---|

Enzyme Inhibition and Modulation

Cytochrome P450 (CYP) Enzyme Interactions

Currently, direct and conclusive scientific evidence detailing the specific interactions between this compound and the Cytochrome P450 (CYP) family of enzymes is limited. While research has investigated related phenolic compounds, the direct inhibitory or modulatory role of this specific molecule on CYP is not well-established. For instance, studies on protocatechuic acid, a structurally related compound also found in Chaga mushroom extract, have shown that it can reduce the activity of cytochrome P450 reductase in rat models of hepatocarcinogenesis. researchgate.net However, extrapolating these findings to this compound requires further targeted investigation.

Other Enzyme Targets

Investigations have identified this compound as an inhibitor of prostaglandin synthetase. biorxiv.orgamazonaws.com Prostaglandin synthases, also known as cyclooxygenase (COX) enzymes, are key to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. The identification of this compound as a prostaglandin synthetase inhibitor suggests a potential role for this compound in modulating inflammatory processes. biorxiv.orgamazonaws.com

Neuroprotective Effects

Several studies have pointed towards the neuroprotective potential of this compound, primarily as a component of plant extracts.

Furthermore, this compound was identified in an ethanolic leaf extract of Orthosiphon stamineus. nih.gov In a rat model where an Alzheimer's disease-like condition was induced by streptozotocin, treatment with this extract demonstrated an ability to reverse memory impairment. The study concluded that the extract's neuroprotective ability suggests it could be a potential therapeutic target for neurodegenerative diseases like Alzheimer's. nih.gov

Other Biological Activities

Immunomodulatory Properties

Emerging evidence suggests that this compound may possess immunomodulatory properties. The compound was identified as a phytochemical constituent in the Prabchompoothaweep remedy, a traditional medicinal formulation. nih.gov Extracts of this remedy demonstrated antimalarial activity in mice, which was partly attributed to its immunomodulatory properties, as cytokines play a crucial role in modulating the response to malaria. nih.gov

Another study proposed that certain iridoid glycosides may alleviate heart failure via their metabolites, which are mediated by the gut microbiota. researchgate.net this compound was named as one of these active metabolites, suggesting its involvement in processes that could include immune system modulation. researchgate.net

Cardiovascular Effects

There is no available scientific literature detailing the effects of this compound on the cardiovascular system.

Metabolic Regulation

There is no available scientific literature detailing the effects of this compound on metabolic regulation.

Biosynthesis and Metabolic Pathways

Precursors and Enzymatic Steps in Natural Production

The biosynthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid is believed to originate from the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds. hebmu.edu.cnfrontiersin.orgnih.govwikipedia.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate. nih.govwikipedia.org

Chorismate stands as a critical branch-point intermediate. nih.gov From here, a series of enzymatic modifications, including hydroxylation and methylation, are necessary to yield the final structure of this compound. While the exact sequence of these modifications is not definitively established for this compound, it likely involves precursors such as p-hydroxybenzoic acid, protocatechuic acid, or vanillic acid, which are themselves derived from the shikimate pathway. oup.com

The introduction of the hydroxyl group at the C2 position and the methoxy (B1213986) groups at C3 and C4 are key transformations. The synthesis of a structurally similar compound, 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, initiates from 3,4-dimethoxyphenol, highlighting a plausible precursor scaffold. nih.gov

Role of Methyltransferases and Hydroxylases

The structural complexity of this compound is achieved through the specific actions of two major classes of enzymes: hydroxylases and methyltransferases.

Hydroxylases , particularly monooxygenases, are responsible for introducing hydroxyl (-OH) groups onto the aromatic ring. hebmu.edu.cn These enzymes are crucial for the initial steps of modifying the benzene (B151609) ring structure derived from the shikimate pathway. researchgate.net For instance, benzoic acid 2-hydroxylase (BA2H), a type of cytochrome P450 enzyme, catalyzes the formation of salicylic (B10762653) acid from benzoic acid, demonstrating the enzymatic capability for hydroxylation at the C2 position. pnas.org

O-Methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate. researchgate.netnih.gov These enzymes are pivotal in the biosynthesis of a vast array of natural products, including phenylpropanoids, flavonoids, and other phenolic compounds. researchgate.netnih.gov The two methoxy groups in this compound are the result of the action of specific OMTs. The order of methylation can vary, with either a hydroxyl group at C3 or C4 being methylated first, followed by the second methylation event. For example, caffeic acid O-methyltransferase (COMT) is a well-characterized plant OMT that methylates the hydroxyl groups of various phenolic compounds. biorxiv.org

The precise substrate specificity and sequential action of the hydroxylases and O-methyltransferases involved in the biosynthesis of this compound remain an area for further research.

Catabolism and Degradation Pathways

The breakdown of this compound in biological systems, particularly by microorganisms, is likely to proceed through pathways similar to those established for other methoxylated aromatic compounds. A key initial step in the catabolism of such compounds is O-demethylation , the removal of methyl groups from the methoxy moieties.

Studies on the degradation of the closely related compound, veratric acid (3,4-dimethoxybenzoic acid) , provide significant insights. oup.comfrontiersin.orgnih.govnih.govescholarship.org Bacteria such as Acetobacterium dehalogenans and species of Sphingobium and Microbacterium have been shown to degrade veratric acid. frontiersin.orgnih.gov The degradation pathway typically involves the sequential removal of the methyl groups. The para-methoxy group is often the first to be cleaved, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid) . nih.gov Subsequent demethylation of the meta-methoxy group of vanillic acid leads to the formation of protocatechuic acid (3,4-dihydroxybenzoic acid) . frontiersin.orgnih.gov

This O-demethylation is often catalyzed by cytochrome P450 monooxygenases. nih.govmdpi.com Once protocatechuic acid is formed, the aromatic ring is susceptible to cleavage by dioxygenases, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

It is highly probable that the catabolism of this compound follows a similar pattern, beginning with demethylation to form hydroxylated intermediates, which are then further degraded.

Comparative Biosynthesis with Related Phenolic Acids

The biosynthesis of this compound can be understood in the context of the well-established pathways for other phenolic acids.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) are also derived from the shikimate pathway. nih.govuni-konstanz.de Their biosynthesis involves a series of hydroxylation and methylation reactions on a C6-C1 benzoic acid or a C6-C3 phenylpropanoid precursor.

For instance, the biosynthesis of vanillic acid can proceed through the precursor ferulic acid, which is formed from p-coumaric acid via hydroxylation and subsequent methylation. wikipedia.org The side chain of ferulic acid is then shortened to yield vanillic acid.

The biosynthesis of these related phenolic acids highlights a common theme: a core aromatic scaffold derived from the shikimate pathway is decorated with hydroxyl and methoxy groups by the sequential action of hydroxylases and O-methyltransferases. The specific substitution pattern of the final product is determined by the substrate specificity and regioselectivity of these enzymes.

The table below summarizes the key precursors and enzymatic steps for related phenolic acids, providing a comparative framework for understanding the biosynthesis of this compound.

| Phenolic Acid | Key Precursor(s) | Key Enzymatic Steps |

| p-Hydroxybenzoic acid | Chorismate | Chorismate lyase |

| Protocatechuic acid | 3-Dehydroshikimate or p-Hydroxybenzoic acid | Dehydrogenase, Hydroxylase |

| Vanillic acid | Ferulic acid, Protocatechuic acid | Side-chain cleavage, O-Methylation |

| Syringic acid | Sinapic acid, 5-Hydroxyferulic acid | Side-chain cleavage, O-Methylation |

| Gallic acid | 3-Dehydroshikimate | Dehydrogenase |

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position and Reactivity

The position of the hydroxyl (-OH) group on the aromatic ring is a critical determinant of the biological activity of phenolic compounds. In 2-Hydroxy-3,4-dimethoxybenzoic acid, the hydroxyl group is situated at the C2 position, ortho to the carboxylic acid group, a configuration that is characteristic of salicylic (B10762653) acid and its derivatives. This specific placement has profound implications for the molecule's reactivity and its interactions with biological targets.

One of the key features of an ortho-hydroxyl group is its ability to form a strong intramolecular hydrogen bond with the adjacent carboxylic acid group. nih.govresearchgate.net This interaction can influence the acidity of the carboxylic acid and the phenolic proton, which in turn affects the compound's pharmacokinetic and pharmacodynamic properties. For instance, in studies of salicylic acid derivatives, this intramolecular hydrogen bonding is known to play a role in their anti-inflammatory effects. nih.govnih.gov

The reactivity of the hydroxyl group as a hydrogen donor is central to the antioxidant properties of phenolic acids. nih.govresearchgate.net The presence of the hydroxyl group allows the molecule to scavenge free radicals by donating a hydrogen atom, thereby neutralizing these reactive species. nih.gov The efficiency of this process is influenced by the stability of the resulting phenoxyl radical, which is affected by the other substituents on the aromatic ring. In a comparative study of dihydroxybenzoic acids, compounds with hydroxyl groups in the ortho or para positions to each other showed higher antioxidant activity, highlighting the importance of substituent positioning for radical stabilization. nih.gov

Influence of Methoxy (B1213986) Substituents on Bioactivity

The two methoxy (-OCH3) groups at the C3 and C4 positions of this compound significantly modulate its electronic and steric properties, thereby influencing its bioactivity. Methoxy groups are known to be electron-donating through resonance and can also exert steric effects.

The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which can enhance the antioxidant activity of the phenolic hydroxyl group by stabilizing the resulting phenoxyl radical. nih.gov Studies on various phenolic acids have shown that the presence and number of methoxy groups can significantly impact their antioxidant potential. nih.govresearchgate.net For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a close structural relative, exhibits notable antioxidant and anti-inflammatory properties, which are partly attributed to its methoxy group. researchgate.netmdpi.comnih.gov In this compound, the combined electron-donating effect of two methoxy groups is expected to further enhance its radical scavenging capacity compared to monosubstituted analogs.

From a steric perspective, the methoxy groups can influence how the molecule binds to target enzymes or receptors. The bulkiness of these groups can either promote or hinder binding, depending on the topology of the active site. This can be a crucial factor for the selectivity of the compound towards a specific biological target. For example, in a study of benzimidazole (B57391) derivatives, the introduction of a methoxy group was found to reduce anti-inflammatory potency, suggesting a negative steric influence in that particular scaffold. mdpi.com

Role of Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is a fundamental pharmacophore in a vast number of biologically active molecules, and its role in this compound is multifaceted. This functional group can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

As a hydrogen bond donor and acceptor, the carboxylic acid moiety can anchor the molecule within the active site of an enzyme or a receptor. nih.gov Its ability to ionize at physiological pH to form a carboxylate anion allows for strong ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in a protein's binding pocket.

Substituent Effects on Biological Potency and Selectivity

The potency of the compound is likely enhanced by the synergistic effects of its substituents. The ortho-hydroxyl group, activated by the electron-donating methoxy groups, is poised for efficient free radical scavenging. At the same time, the carboxylic acid provides a crucial anchor point for binding to biological targets.

The selectivity of the compound is governed by the precise three-dimensional shape and electronic properties conferred by its substitution pattern. Altering the position of the hydroxyl or methoxy groups would result in isomers with different steric and electronic profiles, leading to variations in their binding affinities for different enzymes or receptors. For instance, a comparative study of dihydroxybenzoic acid isomers demonstrated that minor changes in the positions of the hydroxyl groups led to significant differences in their antioxidant activities. nih.gov This underscores the high degree of structural specificity required for potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various benzoic acid derivatives have further emphasized the importance of specific physicochemical properties, such as molecular connectivity indices and shape indices, in determining their biological activities. nih.gov These computational models help to rationalize the observed SAR and can guide the design of new analogs with improved potency and selectivity.

To illustrate the influence of substituents on antioxidant activity, the following table presents data for related phenolic acids.

| Compound | Number of -OH Groups | Number of -OCH3 Groups | Antioxidant Activity (DPPH radical scavenging, IC50 in µM) |

| 4-Hydroxybenzoic acid | 1 | 0 | >1000 |

| 3,4-Dihydroxybenzoic acid | 2 | 0 | 10.5 |

| Vanillic acid | 1 | 1 | 35.7 |

| Syringic acid | 1 | 2 | 22.1 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

This data suggests that an increase in the number of hydroxyl and methoxy groups generally leads to enhanced antioxidant activity.

Advanced Applications and Research Perspectives

Prodrug Design and Delivery Systems

Prodrugs are inactive or less active bioreversible derivatives of drug molecules that undergo chemical or enzymatic transformation in vivo to release the active parent drug. nih.gov This strategy is a well-established tool in drug discovery used to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic barriers, such as poor aqueous solubility, chemical instability, or inadequate site-specific delivery. nih.govijpcbs.com The design of a prodrug involves covalently linking the active drug to an inert carrier, often forming an ester or an amide. ijpcbs.com

The chemical structure of 2-Hydroxy-3,4-dimethoxybenzoic acid possesses two key functional groups amenable to prodrug design: a phenolic hydroxyl group and a carboxylic acid group. These moieties can serve as handles for attaching various promoieties to modulate the molecule's properties.

Ester Prodrugs: The carboxylic acid group can be esterified to enhance lipophilicity, which can improve passage across biological membranes. Conversely, the hydroxyl group can be esterified with a hydrophilic group, such as a phosphate (B84403), to create a water-soluble prodrug suitable for intravenous administration.

Amide Prodrugs: The carboxylic acid can be converted to an amide. While generally more stable in vivo than esters, amides can be designed for cleavage by specific enzymes like peptidases, offering a potential mechanism for targeted drug release. ijpcbs.com

The objective of designing a prodrug for this compound would be to enhance its therapeutic effectiveness by improving its solubility, stability, and bioavailability, thereby ensuring the active compound reaches its target site in sufficient concentrations. ijpcbs.com

Development of Bioactive Derivatives for Therapeutic Applications

Research into hydroxybenzoic acids and their derivatives has revealed a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. nih.gov The functional groups on this compound provide a scaffold for the synthesis of new derivatives with potentially enhanced or novel therapeutic effects.

A prominent strategy involves creating amide derivatives to target specific diseases. For instance, research on closely related methoxybenzoic acids has led to the development of dual-target ligands for Alzheimer's disease. frontiersin.org In one study, derivatives of 3,4-dimethoxybenzoic acid were synthesized to act as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org The inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy for Alzheimer's, and targeting mitochondrial oxidative stress addresses another facet of the disease's pathology. frontiersin.org This approach highlights the potential for creating derivatives of this compound that combine its inherent antioxidant properties with other functionalities to tackle multifactorial diseases.

Furthermore, other hydroxybenzoic acids like protocatechuic acid (3,4-dihydroxybenzoic acid) have demonstrated neuroprotective effects by increasing the activity of antioxidant enzymes and have shown apoptotic effects in cancer cells. nih.gov This suggests that synthesizing and screening derivatives of this compound could yield novel candidates for neurodegenerative disorders and oncology.

Role in Material Science and Bio-inspired Materials

While direct applications of this compound in material science are not extensively documented, its structure suggests several potential roles in the development of functional and bio-inspired materials. The presence of both a carboxylic acid and a phenolic hydroxyl group allows it to act as a versatile building block or modifying agent.

Potential applications include:

Biopolymers: The compound could be used as a monomer or cross-linking agent in the synthesis of polyesters or other polymers. Its phenolic nature could impart antioxidant or UV-stabilizing properties to the resulting material, creating active packaging or long-lasting biocompatible materials.

Surface Modification: The carboxylic acid group can anchor the molecule to various surfaces, including metal oxides and nanoparticles. This could be used to modify the surface properties of materials, for example, by creating an antioxidant coating to prevent degradation or to improve biocompatibility.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers in the synthesis of MOFs. This compound could serve as an organic linker to create novel MOFs with tailored pore sizes and functionalities, potentially useful for gas storage, catalysis, or drug delivery.

The bio-derived nature of the compound makes it an attractive candidate for creating more sustainable and environmentally friendly materials.

Analytical Method Development for Detection and Quantification

The accurate detection and quantification of this compound in various matrices, such as in raw materials, finished products, or biological samples, is crucial for research and quality control. While a specific validated method for this compound is not widely published, methods developed for similar phenolic compounds, such as 4-Hydroxybenzoic acid, provide a strong blueprint. longdom.org

A robust and reliable method for its analysis would be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), likely coupled with a UV detector. longdom.org The separation would typically be achieved on a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an aqueous component (such as acidified water or a buffer) and an organic modifier (like acetonitrile (B52724) or methanol) run in either an isocratic or gradient elution mode to achieve optimal separation from other components in the sample. longdom.org

Validation of such a method according to International Council for Harmonisation (ICH) guidelines would be essential to ensure its suitability. longdom.org This involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org

Table 1: Prospective RP-HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Prospective Condition/Specification | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System | To perform the separation and analysis. |

| Detector | UV/Vis or Photodiode Array (PDA) Detector | To detect the compound based on its UV absorbance. |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for hydrophobic separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Elution Mode | Gradient | To ensure separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | To control the speed of the separation. |

| Detection Wavelength | ~230-260 nm (scan required) | Wavelength of maximum absorbance for the analyte. |

| LOD | To be determined (< 0.2 µg/mL) | Lowest concentration that can be reliably detected. |

| LOQ | To be determined (< 0.6 µg/mL) | Lowest concentration that can be reliably quantified. |

Environmental Impact and Bioremediation Potential

This class of compounds generally exhibits low water solubility, which suggests it is not likely to be highly mobile in soil and aquatic environments. fishersci.comguidechem.com As a natural product found in plants, it is expected to be biodegradable through pathways common for phenolic compounds. targetmol.comsobekbio.com However, its release into the environment in large quantities should be avoided, as the toxicological properties have not been fully investigated. fishersci.com

There is currently no specific information regarding the bioremediation potential of this compound. Research would be needed to identify microorganisms capable of degrading the compound and to evaluate the feasibility of using them for the remediation of any potential contamination.

Future Research Directions and Unexplored Avenues

The study of this compound presents several promising avenues for future research, building upon its known properties and the potential demonstrated by related compounds.

Key future directions include:

Systematic Prodrug Development: Designing and synthesizing a library of ester and amide prodrugs to systematically evaluate their stability, solubility, and release kinetics in vitro and in vivo. This could unlock the full therapeutic potential of the parent compound.

Exploration of Bioactive Derivatives: Expanding on the synthesis of derivatives to explore a wider range of therapeutic targets. This includes creating novel compounds for neuroprotection, anti-inflammatory, and anticancer applications and screening them through high-throughput biological assays.

Pioneering Material Science Applications: Investigating its use as a monomer for creating functional bioplastics or as a component in advanced materials like MOFs and nanoparticle coatings. This represents a largely unexplored but potentially high-impact area.

Validated Analytical Methodology: Developing and formally validating a sensitive and specific analytical method, such as LC-MS/MS, for its quantification in complex biological and environmental samples. This is a prerequisite for detailed pharmacokinetic, metabolic, and environmental fate studies.

Metabolism and Environmental Fate Studies: Elucidating the metabolic pathways of this compound in humans and other organisms. Furthermore, conducting studies to determine its persistence, degradation pathways, and potential for bioaccumulation in the environment.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Hydroxy-3,4-dimethoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis can involve regioselective methylation of dihydroxybenzoic acid precursors or enzymatic pathways. For example, enzymatic routes using microbial catalysts (e.g., Pseudomonas spp.) have been optimized for hydroxy acids, enabling greener synthesis with reduced byproducts . Chemical synthesis often employs protecting groups (e.g., methyl or ethyl esters) to control hydroxyl and methoxy group positions, followed by acidic hydrolysis. Purity (>95%) is achievable via recrystallization in ethanol-water mixtures or preparative HPLC, as validated by NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H and C NMR to identify methoxy (-OCH), hydroxyl (-OH), and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification (CHO, MW 198.17) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and stability under storage (2–8°C in inert atmospheres) .

Q. What are the known biological activities of this compound, and how are they initially screened?

- Methodological Answer : As a natural product, its bioactivity is often screened via:

- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus or Escherichia coli .

- Antioxidant tests : DPPH radical scavenging assays, with IC values compared to ascorbic acid .

- Enzyme inhibition studies : Kinetic assays for tyrosinase or lipoxygenase inhibition, using spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations post-administration.

- Metabolite identification : Incubate with liver microsomes to identify degradation products .

- Formulation optimization : Use liposomal encapsulation or pro-drug derivatives to enhance solubility and delivery .

Q. What experimental designs are critical for studying pH-dependent stability of this compound?

- Methodological Answer : Stability under physiological pH (1.2–7.4) is assessed via:

- Forced degradation studies : Expose the compound to HCl (simulating stomach acid) and phosphate buffers (intestinal pH), then monitor degradation kinetics via HPLC .

- Temperature control : Storage at 2–8°C in amber vials to prevent photodegradation, as recommended for hydroxybenzoic derivatives .

Q. How can computational modeling enhance understanding of its interaction with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). Validate with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。